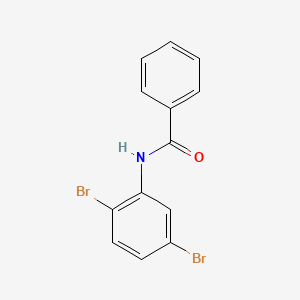

N-(2,5-Dibromophenyl)benzamide

Description

BenchChem offers high-quality N-(2,5-Dibromophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-Dibromophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dibromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQSHTAGAXBJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653472 | |

| Record name | N-(2,5-Dibromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860555-85-7 | |

| Record name | N-(2,5-Dibromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(2,5-Dibromophenyl)benzamide: Properties, Synthesis, and Potential Applications

Abstract

N-(2,5-Dibromophenyl)benzamide is a halogenated aromatic amide, a class of compounds recognized for its versatile chemical reactivity and significant potential in medicinal chemistry and materials science. The benzamide scaffold is a cornerstone in the development of numerous pharmacologically active agents, exhibiting properties ranging from antimicrobial to anticancer and anticonvulsant activities.[1][2] This technical guide provides an in-depth analysis of N-(2,5-Dibromophenyl)benzamide, covering its fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its anticipated spectral characteristics. Furthermore, we delve into the compound's chemical reactivity, highlighting its utility as a building block for more complex molecular architectures, and discuss its potential applications in drug discovery and research, grounded in the established biological significance of the benzamide class. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this valuable chemical entity.

Core Molecular Identity

N-(2,5-Dibromophenyl)benzamide belongs to the N-arylbenzamide family. Its structure is characterized by a central amide linkage connecting a benzoyl group to a dibrominated aniline moiety. The strategic placement of two bromine atoms on the phenyl ring provides reactive handles for further chemical modification, making it a particularly valuable intermediate in synthetic chemistry.

Chemical Structure

Caption: Structure of N-(2,5-Dibromophenyl)benzamide.

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Property | Value | Reference |

| CAS Number | 860555-85-7 | [3] |

| Molecular Formula | C₁₃H₉Br₂NO | [3] |

| Molecular Weight | 355.03 g/mol | [3] |

| MDL Number | MFCD20045556 | [3] |

Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value / Description | Rationale / Reference |

| Physical State | Expected to be an off-white to light brown solid at room temperature. | Based on similar benzamide compounds.[1][4] |

| Solubility | Expected to be poorly soluble in water, but soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents. | The parent compound, benzamide, is slightly soluble in water, but the large, nonpolar dibromophenyl group significantly increases lipophilicity.[4] |

| Storage | Store sealed in a dry, room-temperature environment. | [3] |

| XLogP3-AA (Computed) | ~4.5 - 5.5 | This value indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. The value is estimated based on similarly halogenated structures like 2,5-dibromo-N-(2,4-dibromophenyl)benzamide, which has a computed XLogP3 of 5.5.[5] |

| Hydrogen Bond Donor | 1 (from the N-H group) | [5] |

| Hydrogen Bond Acceptor | 1 (from the C=O group) | [5] |

Synthesis and Characterization

The synthesis of N-(2,5-Dibromophenyl)benzamide is most reliably achieved via the acylation of 2,5-dibromoaniline with benzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction, which is a robust and high-yielding method for amide formation.

Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the primary amine (2,5-dibromoaniline) on the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride). A mild base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of N-(2,5-Dibromophenyl)benzamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for N-benzamide synthesis and is designed to be self-validating through in-process controls like TLC monitoring.[1]

-

Materials:

-

2,5-Dibromoaniline (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) and Hexanes for chromatography/recrystallization

-

-

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,5-dibromoaniline (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C using an ice bath.

-

Causality: Anhydrous conditions are crucial as benzoyl chloride readily hydrolyzes with water. Cooling the reaction controls the initial exothermic reaction between the amine and acid chloride.

-

-

Base and Reagent Addition: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add benzoyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

-

Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards the product.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Quench the reaction by adding deionized water or 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ or EtOAc (3x).

-

Washing: Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The HCl wash removes any unreacted triethylamine. The NaHCO₃ wash removes any residual benzoyl chloride and benzoic acid. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford the pure N-(2,5-Dibromophenyl)benzamide.

-

Anticipated Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.5-10.5 ppm), due to hydrogen bonding and the deshielding effect of the carbonyl group.

-

Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 7.0-8.5 ppm). The benzoyl group will show signals for its 5 protons. The dibromophenyl ring will show signals for its 3 protons, with splitting patterns dictated by their positions relative to each other and the bromine atoms.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals will be present in the δ 110-140 ppm range. Carbons directly attached to bromine (C-Br) will be shifted relative to other aromatic carbons.

-

-

Infrared (IR) Spectroscopy (KBr pellet or ATR):

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The spectrum will show a characteristic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in three peaks:

-

[M]⁺ (containing two ⁷⁹Br atoms)

-

[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br)

-

[M+4]⁺ (containing two ⁸¹Br atoms)

-

-

The relative intensity of these peaks will be approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

-

Chemical Reactivity and Stability

The reactivity of N-(2,5-Dibromophenyl)benzamide is dominated by the amide linkage and the two carbon-bromine bonds.

-

Amide Bond Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed back to benzoic acid and 2,5-dibromoaniline under strong acidic or basic conditions with heating.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. This makes the molecule an excellent substrate for reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes. This reactivity is the cornerstone of its utility as a building block for creating libraries of diverse and complex molecules for screening.

-

-

Stability: The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place to prevent hydrolysis.[3]

Potential Applications in Research and Development

While specific applications for N-(2,5-Dibromophenyl)benzamide itself are not widely documented, its value lies in its role as a versatile chemical intermediate and its membership in the pharmacologically significant benzamide class.

-

Scaffold for Drug Discovery: Benzamide derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticonvulsant, and prokinetic effects.[1][2] N-(2,5-Dibromophenyl)benzamide serves as an ideal starting point for synthesizing novel derivatives for high-throughput screening against various biological targets.

-

Intermediate for Complex Synthesis: The dual C-Br bonds allow for sequential or differential cross-coupling reactions, enabling the construction of complex, multi-functionalized molecules that would be difficult to access through other routes. This is particularly relevant in the synthesis of enzyme inhibitors and receptor modulators, where precise spatial arrangement of functional groups is key.[8]

-

Materials Science: The rigid, aromatic structure could be incorporated into polymers or macrocycles for applications in materials science, although this area is less explored than its medicinal chemistry potential.

Safety and Handling

No specific toxicology data for N-(2,5-Dibromophenyl)benzamide is available. Therefore, it must be handled with the standard precautions for a novel chemical entity, assuming potential hazards based on its structural class.

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Potential Hazards (Inferred from Benzamide):

-

The parent compound, benzamide, is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[11] It is prudent to handle N-(2,5-Dibromophenyl)benzamide as if it possesses similar or greater toxicity.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical advice.[10][12]

-

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Available at: [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. Available at: [Link]

-

2,5-dibromo-N-(2,4-dibromophenyl)benzamide. PubChem. Available at: [Link]

-

Benzamide. Wikipedia. Available at: [Link]

-

Benzamide, N,N-dipropyl-. PubChem. Available at: [Link]

-

Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. (2025). ResearchGate. Available at: [Link]

-

BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). Google Patents.

-

N-(2,5-Dibromophenyl)acetamide. PubChem. Available at: [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. 860555-85-7|N-(2,5-Dibromophenyl)benzamide|BLD Pharm [bldpharm.com]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. 2,5-dibromo-N-(2,4-dibromophenyl)benzamide | C13H7Br4NO | CID 14915882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nj.gov [nj.gov]

An In-depth Technical Guide to N-(2,5-Dibromophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2,5-Dibromophenyl)benzamide, a halogenated aromatic amide with significant potential in synthetic chemistry. This document will delve into its molecular characteristics, a validated synthesis protocol, and its prospective applications, offering field-proven insights for researchers in drug discovery and materials science.

Core Molecular Profile

N-(2,5-Dibromophenyl)benzamide is a synthetic organic compound characterized by a benzamide core structure with two bromine substituents on the phenyl ring attached to the nitrogen atom. Its unique electronic and steric properties, conferred by the dibromo-substitution, make it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula and Weight

The chemical identity of N-(2,5-Dibromophenyl)benzamide is defined by the following:

-

Molecular Weight: 355.03 g/mol [1]

These fundamental properties are crucial for stoichiometric calculations in synthesis and for characterization using mass spectrometry.

Structural Characteristics

The presence of two bromine atoms on the phenyl ring significantly influences the molecule's reactivity. The electron-withdrawing nature of the bromine atoms can affect the acidity of the N-H proton and the nucleophilicity of the amide nitrogen. Furthermore, the positions of the bromine atoms (2 and 5) create a specific steric environment that can direct the regioselectivity of further chemical transformations.

Synthesis Protocol: Amidation of Benzoyl Chloride

The synthesis of N-(2,5-Dibromophenyl)benzamide is typically achieved through the nucleophilic acyl substitution of benzoyl chloride with 2,5-dibromoaniline. This is a robust and widely applicable method for the formation of amide bonds.[3]

Causality of Experimental Choices

The selection of reagents and conditions is critical for the successful synthesis of the target compound.

-

Choice of Amine and Acylating Agent: 2,5-dibromoaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction as it is inert and effectively dissolves both reactants.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Temperature: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

Step-by-Step Experimental Methodology

Materials:

-

2,5-dibromoaniline

-

Benzoyl chloride

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (or Pyridine)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexane for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromoaniline (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield N-(2,5-Dibromophenyl)benzamide as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-(2,5-Dibromophenyl)benzamide.

Physicochemical Properties & Characterization

While specific experimental data for N-(2,5-Dibromophenyl)benzamide is not extensively published, the expected properties can be inferred from its structure and data on analogous compounds.

| Property | Expected Value/Characteristic |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be a relatively high-melting solid |

| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, and DMSO. Sparingly soluble in water. |

| Storage | Store in a cool, dry place, sealed from moisture and air. Room temperature storage is generally acceptable.[1][2] |

Characterization:

-

¹H and ¹³C NMR Spectroscopy: The aromatic regions of the NMR spectra would show characteristic splitting patterns for the di-substituted phenyl ring and the monosubstituted benzoyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).

Applications and Research Interest

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Medicinal Chemistry

N-(2,5-Dibromophenyl)benzamide is a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Benzamide-containing molecules have shown a wide range of pharmacological activities, including:

-

Anticancer Agents: Many benzamide derivatives are being investigated as inhibitors of various enzymes involved in cancer progression, such as PARP and tubulin.[4][5]

-

Antimicrobial Agents: The benzamide moiety is present in several compounds with antibacterial and antifungal properties.[3]

-

Anticonvulsants: Certain substituted benzamides have demonstrated efficacy in animal models of epilepsy.

Materials Science

The rigid, planar structure of the benzamide core, combined with the potential for hydrogen bonding, makes these compounds interesting building blocks for supramolecular assemblies and functional organic materials. The bromine substituents can also be utilized to tune the electronic properties and solid-state packing of derived materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Toxicity: The toxicity of this specific compound has not been extensively studied. However, related benzamides can be harmful if swallowed and may cause skin and eye irritation.[6]

Conclusion

N-(2,5-Dibromophenyl)benzamide is a synthetically accessible and versatile building block with significant potential for applications in drug discovery and materials science. Its well-defined structure and the reactivity of its bromine substituents offer a platform for the creation of diverse and complex molecular architectures. The synthesis protocol detailed herein provides a reliable method for its preparation, enabling further investigation into its properties and applications. As with all research chemicals, appropriate safety precautions should be observed during its handling and use.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Scientific Research.

- Material Safety Data Sheet. (2010, June 10). Sciencelab.com.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113316.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.).

Sources

- 1. 860555-85-7|N-(2,5-Dibromophenyl)benzamide|BLD Pharm [bldpharm.com]

- 2. N-(2,5-Dibromophenyl)benzamide - CAS:860555-85-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actylislab.com [actylislab.com]

A Technical Guide to the Spectroscopic Characterization of N-(2,5-Dibromophenyl)benzamide

This guide offers an in-depth analysis of the expected spectroscopic data for N-(2,5-Dibromophenyl)benzamide, a member of the N-aryl benzamide class of compounds. N-aryl benzamides are crucial structural motifs in medicinal chemistry and materials science, valued for the specific conformational rigidity and hydrogen bonding capabilities imparted by their amide bond.[1] A thorough understanding of their spectroscopic properties is fundamental for structural elucidation, purity assessment, and quality control in research and development settings.

This document provides a predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(2,5-Dibromophenyl)benzamide. The interpretations are grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds.

Molecular Structure

The starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Chemical structure of N-(2,5-Dibromophenyl)benzamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N-(2,5-Dibromophenyl)benzamide, we expect to see signals corresponding to the amide proton and the aromatic protons on both phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group, as well as the anisotropic effect of the aromatic rings.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | ~8.0-8.5 | Singlet (broad) | - |

| Benzoyl (ortho-H) | ~7.8-8.0 | Doublet | ~7-8 |

| Benzoyl (meta-H) | ~7.4-7.6 | Triplet | ~7-8 |

| Benzoyl (para-H) | ~7.5-7.7 | Triplet | ~7-8 |

| Dibromophenyl (H-3) | ~7.2-7.4 | Doublet of doublets | J ≈ 8-9, 2-3 |

| Dibromophenyl (H-4) | ~7.0-7.2 | Doublet | J ≈ 8-9 |

| Dibromophenyl (H-6) | ~8.3-8.5 | Doublet | J ≈ 2-3 |

Interpretation:

-

The amide proton is expected to appear as a broad singlet at a downfield chemical shift due to its attachment to the electronegative nitrogen atom and potential hydrogen bonding.

-

The protons on the benzoyl ring will show a characteristic pattern. The ortho-protons are deshielded by the adjacent carbonyl group.

-

The protons on the 2,5-dibromophenyl ring are significantly affected by the bromine substituents. The proton at the 6-position is ortho to the amide nitrogen and is expected to be the most downfield of this ring. The coupling patterns will reflect the positions of the protons relative to each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-170 |

| Benzoyl (C-1, attached to C=O) | ~133-136 |

| Benzoyl (C-2, C-6) | ~127-129 |

| Benzoyl (C-3, C-5) | ~128-130 |

| Benzoyl (C-4) | ~131-133 |

| Dibromophenyl (C-1, attached to N) | ~138-140 |

| Dibromophenyl (C-2, attached to Br) | ~115-118 |

| Dibromophenyl (C-3) | ~133-135 |

| Dibromophenyl (C-4) | ~125-127 |

| Dibromophenyl (C-5, attached to Br) | ~118-120 |

| Dibromophenyl (C-6) | ~122-124 |

Interpretation:

-

The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

The carbons directly attached to the bromine atoms will have their chemical shifts influenced by the heavy atom effect.

-

The remaining aromatic carbons will appear in the typical range of ~110-140 ppm.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(2,5-Dibromophenyl)benzamide in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to the internal standard.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650-1680 | Strong |

| N-H Bend (Amide II) | 1510-1550 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-N Stretch | 1200-1350 | Medium |

| C-Br Stretch | 500-650 | Strong |

Interpretation:

-

A medium intensity peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration .

-

A strong absorption band between 1650-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the amide group.

-

The N-H bend , often coupled with the C-N stretch, appears around 1510-1550 cm⁻¹ .

-

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

A strong band in the lower frequency region (500-650 cm⁻¹ ) can be attributed to the C-Br stretching vibration .

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[5][6]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular weight of N-(2,5-Dibromophenyl)benzamide (C₁₃H₉Br₂NO) is approximately 354.9 g/mol . Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion region will show three peaks:

-

[M]⁺: (containing two ⁷⁹Br atoms)

-

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom)

-

[M+4]⁺: (containing two ⁸¹Br atoms)

The relative intensities of these peaks will be approximately 1:2:1.

Predicted Key Fragments

| m/z | Proposed Fragment |

| 355/357/359 | [C₁₃H₉Br₂NO]⁺ (Molecular Ion) |

| 276/278 | [M - Br]⁺ |

| 182/184 | [C₆H₄BrNHCO]⁺ or [C₇H₅OBr]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation Pathway:

Under electron ionization, the molecular ion is formed, which then undergoes fragmentation. The amide bond is a common site for cleavage.

Caption: A simplified fragmentation pathway for N-(2,5-Dibromophenyl)benzamide.

A key fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the stable benzoyl cation at m/z 105.[5] This cation can further lose a molecule of carbon monoxide to form the phenyl cation at m/z 77.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for solids.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of N-(2,5-Dibromophenyl)benzamide.

-

IR spectroscopy confirms the presence of the key functional groups: the amide (N-H and C=O) and the aromatic rings with C-Br bonds.

-

NMR spectroscopy elucidates the precise connectivity of the atoms, showing the number and environment of the protons and carbons, and confirming the substitution pattern on both aromatic rings.

-

Mass spectrometry determines the molecular weight and provides further structural information through the analysis of fragmentation patterns, with the isotopic distribution of bromine serving as a definitive marker.

Together, these techniques provide unambiguous evidence for the structure of N-(2,5-Dibromophenyl)benzamide.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link]

-

Sabinet African Journals. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Retrieved from [Link]

-

R Discovery. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Retrieved from [Link]

-

(n.d.). NH2 O purified benzamide, 13C-NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-dibromo-N-(2,4-dibromophenyl)benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 70 eV EI mass spectrum of N-2-bromophenyl-2-aminobenzamidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

-

(2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-bromo-N-(2,4-dibromophenyl)benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-bromo-N-(2,4-dibromophenyl)benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

-

(n.d.). IS NIR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profiling of N-(2,5-Dibromophenyl)benzamide

Introduction

N-(2,5-Dibromophenyl)benzamide is a halogenated aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. The introduction of bromine atoms onto the phenyl rings can substantially alter the molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and potential for forming halogen bonds. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is a critical first step in its evaluation for any potential application.

This guide provides a comprehensive framework for characterizing the solubility and stability profile of N-(2,5-Dibromophenyl)benzamide. As no empirical data for this specific molecule is readily available, this document will serve as a practical whitepaper, detailing the necessary experimental protocols and the scientific rationale behind them. We will draw upon the known properties of the parent benzamide structure and general principles of halogenated aromatic compounds to predict its likely behavior and inform the experimental design.

Predicted Physicochemical Properties and Initial Considerations

Before embarking on experimental work, it is crucial to establish a baseline understanding of the molecule's likely characteristics based on its structure. This allows for a more targeted and efficient experimental design.

The structure of N-(2,5-Dibromophenyl)benzamide, with its two phenyl rings and two bromine substituents, suggests a molecule with high lipophilicity and, consequently, low aqueous solubility. The amide linkage provides a site for both hydrogen bonding and potential hydrolysis.

Table 1: Predicted Physicochemical Properties of N-(2,5-Dibromophenyl)benzamide and Related Compounds

| Property | N-(2,5-Dibromophenyl)benzamide (Predicted) | Benzamide (Parent Compound) | 2,5-dibromo-N-(2,4-dibromophenyl)benzamide |

| Molecular Formula | C₁₃H₉Br₂NO | C₇H₇NO | C₁₃H₇Br₄NO |

| Molecular Weight | ~355.03 g/mol | 121.14 g/mol | 512.8 g/mol [1] |

| Predicted XLogP3-AA | High (likely > 4) | 0.6 | 5.5[1] |

| Hydrogen Bond Donors | 1 | 1 | 1[1] |

| Hydrogen Bond Acceptors | 1 | 1 | 1[1] |

| Aqueous Solubility | Predicted to be very low | Slightly soluble (13.5 g/L at 25°C)[2] | Predicted to be extremely low |

The high predicted octanol-water partition coefficient (XLogP3-AA) is a strong indicator of poor aqueous solubility. The presence of two bromine atoms significantly increases the molecular weight and hydrophobicity compared to the parent benzamide. Therefore, specialized protocols for poorly soluble compounds are necessary.

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's suitability for formulation and its potential for bioavailability. For a compound like N-(2,5-Dibromophenyl)benzamide, it is essential to determine both its kinetic and thermodynamic solubility in various media.

Kinetic vs. Thermodynamic Solubility: The "Why"

In early-stage research, kinetic solubility is often the first measurement performed. It reflects the solubility of a compound when rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This measurement is fast, requires minimal compound, and is amenable to high-throughput screening, making it ideal for initial assessment.[3][4][5][6] However, it can often overestimate the true solubility as it may reflect the solubility of an amorphous or supersaturated state.

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[3] This is a more time-consuming measurement but is considered the "gold standard" for lead optimization and formulation development as it reflects the long-term behavior of the compound.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7][8][9]

Objective: To determine the equilibrium solubility of N-(2,5-Dibromophenyl)benzamide in various aqueous and organic solvents.

Materials:

-

N-(2,5-Dibromophenyl)benzamide (solid powder)

-

Selection of solvents:

-

Purified water (e.g., Milli-Q)

-

pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, dichloromethane)

-

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical instrumentation (HPLC-UV or LC-MS)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid N-(2,5-Dibromophenyl)benzamide to a series of vials. The excess should be visually apparent.

-

Solvent Addition: Add a known volume of each chosen solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates.

-

Dilution: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. A calibration curve prepared from a stock solution of known concentration is required for accurate quantification.

Data Presentation and Interpretation

The results should be tabulated to provide a clear overview of the compound's solubility in different media.

Table 2: Template for Solubility Data of N-(2,5-Dibromophenyl)benzamide

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | ~7 | 25 | ||

| Phosphate Buffer | 2.0 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 | ||

| DMSO | N/A | 25 |

The solubility profile across different pH values will indicate if the compound has any ionizable groups. For an amide like N-(2,5-Dibromophenyl)benzamide, significant pH-dependent solubility is not expected unless degradation occurs at extreme pH values. High solubility in organic solvents is anticipated.

Caption: Workflow for thermodynamic solubility determination.

Part 2: Comprehensive Stability Profiling

Understanding the chemical stability of a molecule is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are the cornerstone of this evaluation.[10][11][12][13] These studies subject the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and establish a stability-indicating analytical method.[10][11][13]

The Principle of Forced Degradation

The goal of forced degradation is not to completely destroy the molecule but to induce a target degradation of 5-20%.[10][14] This level of degradation is sufficient to produce and detect the primary degradation products without generating secondary or tertiary products that might not be relevant under normal storage conditions.

Development of a Stability-Indicating HPLC Method

A crucial prerequisite for stability studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[15][16][17][18][19] This method must be able to separate the parent compound from all process impurities and degradation products, ensuring that the quantification of the parent drug is not affected by co-eluting peaks.

Caption: Workflow for stability-indicating method development.

Forced Degradation Protocols

The following protocols are designed to assess the stability of N-(2,5-Dibromophenyl)benzamide under various stress conditions. A control sample (dissolved in a neutral solvent and protected from light and heat) should be analyzed alongside the stressed samples.

2.3.1 Hydrolytic Stability (Acid and Base)

-

Rationale: The amide bond in N-(2,5-Dibromophenyl)benzamide is susceptible to hydrolysis, which is often catalyzed by acid or base, yielding the corresponding carboxylic acid (benzoic acid) and amine (2,5-dibromoaniline).[20][21][22][23]

-

Protocol:

-

Prepare solutions of the compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic). If solubility is an issue, a co-solvent like acetonitrile or methanol can be used, but its concentration should be kept to a minimum.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize them (for the acid-stressed sample, add an equivalent amount of base, and vice versa), and dilute them for HPLC analysis.

-

2.3.2 Oxidative Stability

-

Rationale: The aromatic rings and the amine-like nitrogen of the amide could be susceptible to oxidation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours, protected from light.

-

Withdraw samples at various time points and quench any remaining peroxide if necessary before dilution and HPLC analysis.

-

2.3.3 Thermal Stability

-

Rationale: To assess the stability of the compound in the solid state at elevated temperatures.

-

Protocol:

-

Place a known amount of the solid compound in a vial.

-

Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven for a set period (e.g., 7 days).

-

At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.

-

2.3.4 Photostability

-

Rationale: Halogenated aromatic compounds can be susceptible to photodegradation.[24][25][26][27] The energy from light can induce cleavage of the carbon-bromine or other bonds.

-

Protocol (as per ICH Q1B):

-

Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light.[11][14]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, analyze both the exposed and control samples by HPLC.

-

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

-

Hydrolysis: The most likely degradation pathway, leading to the cleavage of the amide bond to form benzoic acid and 2,5-dibromoaniline.

-

Photodegradation: Potential for dehalogenation (loss of a bromine atom) or other rearrangements of the aromatic rings.

-

Oxidation: Could lead to the formation of N-oxides or hydroxylation of the aromatic rings.[28]

Conclusion

The characterization of a molecule like N-(2,5-Dibromophenyl)benzamide requires a systematic and scientifically rigorous approach. While specific data for this compound is not publicly available, this guide provides the necessary framework for any researcher to undertake a comprehensive evaluation of its solubility and stability. By following the detailed protocols for solubility determination and forced degradation studies, one can generate the critical data needed to understand the molecule's behavior, develop stable formulations, and ensure the reliability of subsequent biological or material science investigations. The principles and methodologies outlined herein are grounded in established regulatory guidelines and scientific best practices, ensuring that the data generated will be robust, reliable, and fit for purpose in any research and development setting.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). [Link]

-

Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

-

Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online, 2(4). [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

-

Scientific Research Publishing, Inc. (2010). Photobiodegradation of halogenated aromatic pollutants. Scirp.org. [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

-

Amanote Research. (2010). (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. [Link]

-

Wang, P., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResearchGate. (2010). (PDF) Photobiodegradation of halogenated aromatic pollutants. [Link]

-

Geocities.ws. (n.d.). Hydrolysis of Benzamide. [Link]

-

ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

PubMed. (2024). Kinetic solubility: Experimental and machine‐learning modeling perspectives. [Link]

-

Wiley Online Library. (2024). Kinetic solubility: Experimental and machine‐learning modeling perspectives. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Stability-indicating HPLC method optimization using quality. [Link]

-

PubMed. (1990). Degradation of halogenated aromatic compounds. [Link]

-

vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

-

PubChem. (n.d.). 2,5-dibromo-N-(2,4-dibromophenyl)benzamide. [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development - A Review. [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Matilda. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

-

PubMed. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

ResearchGate. (2025). (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Wikipedia. (n.d.). Benzamide. [Link]

-

FooDB. (2011). Showing Compound Benzamide (FDB023373). [Link]

-

MDPI. (2024). Integrated FT-IR and GC–MS Profiling Reveals Provenance- and Temperature-Driven Chemical Variation in Larix decidua Mill. Bark. [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

ResearchGate. (n.d.). (PDF) Chemical degradation of aromatic amines by Fenton's reagent. [Link]

Sources

- 1. 2,5-dibromo-N-(2,4-dibromophenyl)benzamide | C13H7Br4NO | CID 14915882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijcrt.org [ijcrt.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. japsonline.com [japsonline.com]

- 16. web.vscht.cz [web.vscht.cz]

- 17. ijpsr.com [ijpsr.com]

- 18. ijtsrd.com [ijtsrd.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]

- 23. geocities.ws [geocities.ws]

- 24. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 25. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 26. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]

- 27. researchgate.net [researchgate.net]

- 28. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Management of N-(2,5-Dibromophenyl)benzamide

Abstract

This document provides a comprehensive technical guide on the safety protocols and handling procedures for N-(2,5-Dibromophenyl)benzamide (CAS No. 860555-85-7). As a halogenated aromatic amide, this compound warrants careful management within a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals. It synthesizes available data from structurally related compounds and established principles of chemical safety to provide a robust framework for risk mitigation. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety recommendation to ensure a culture of informed practice.

Compound Identification and Inferred Hazard Profile

N-(2,5-Dibromophenyl)benzamide is an organic compound characterized by a benzamide structure with a dibrominated phenyl substituent.[1][2] Its molecular structure suggests it is a solid at room temperature, likely with low water solubility, a common characteristic of poly-halogenated aromatic compounds.[3]

A specific, publicly available Safety Data Sheet (SDS) for N-(2,5-Dibromophenyl)benzamide is not readily found. Therefore, a conservative risk assessment must be performed by extrapolating data from the parent molecule, Benzamide, and related halogenated aromatic compounds. The primary hazards are anticipated to stem from the benzamide functional group and the presence of bromine atoms on the aromatic rings. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[4] Halogenated organic compounds necessitate specific handling due to their potential for persistence and specific toxicities.[5]

Inferred GHS Hazard Classification

The following Global Harmonized System (GHS) classifications are inferred based on analogous structures. Researchers must handle the compound as if it possesses these hazards until specific toxicological data becomes available.

| Hazard Class | Category | Hazard Statement | Rationale / Reference Compound |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on Benzamide (CAS 55-21-0).[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common hazard for halogenated aromatics and benzamide derivatives.[7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common for many powdered organic chemicals and related benzamides.[9] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Based on Benzamide (CAS 55-21-0).[4] |

| Specific Target Organ Toxicity | - | May cause respiratory irritation. | Inhalation of fine dust should always be avoided.[6][10] |

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary routes of potential exposure are inhalation of the powder, dermal contact, and eye contact.[10] All handling procedures must be designed to minimize these risks.

Engineering Controls

The single most critical engineering control is the mandatory use of a certified Chemical Fume Hood . All manipulations of N-(2,5-Dibromophenyl)benzamide, including weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent the inhalation of airborne particulates.[11] The work area should also be equipped with an accessible eyewash station and safety shower.[6][12]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal and eye exposure. The selection of PPE must be based on the potential for direct and incidental contact.

| Protection Type | Specification | Causality and Rationale |

| Hand Protection | Nitrile rubber gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Halogenated solvents can permeate gloves, but nitrile offers suitable protection for handling solids and for incidental contact with common organic solvents.[13] Gloves should be inspected before use and disposed of immediately after handling the compound.[13] |

| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from airborne powder and accidental splashes. Standard prescription glasses are insufficient. Must conform to ANSI Z87.1 standards or equivalent.[14] |

| Skin and Body | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[11] |

| Respiratory | Not required if handled exclusively in a fume hood | If a situation arises where the ventilation is inadequate or a large spill occurs outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) would be necessary.[5] |

Core Experimental Protocols: Safe Handling & Storage

Adherence to a strict, step-by-step protocol is essential for mitigating risk during routine laboratory use.

Protocol for Weighing and Transferring Solid N-(2,5-Dibromophenyl)benzamide

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Work Area Decontamination: Wipe down the analytical balance and the fume hood work surface with 70% ethanol to remove any pre-existing contaminants.

-

Staging: Place a weigh boat, spatula, and the sealed container of N-(2,5-Dibromophenyl)benzamide inside the fume hood.

-

Weighing: Carefully open the container inside the hood. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

-

Transfer: To transfer the weighed solid into a reaction vessel, do so within the fume hood. If dissolving, add the solvent to the solid in the hood to prevent the powder from becoming airborne.

-

Cleanup: Dispose of the used weigh boat in the designated solid halogenated waste container. Decontaminate the spatula with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste. Wipe down the work surface.

-

Doffing PPE: Remove gloves and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water.[4]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

-

Condition: Store in a tightly sealed container.[12]

-

Location: Keep in a cool, dry, and well-ventilated area.[6]

-

Compatibility: Store away from strong oxidizing agents and strong bases.[6]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard pictograms.

Emergency Procedures and Waste Management

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention. |

Spill Containment and Cleanup

-

Evacuate non-essential personnel from the area.

-

Ensure full PPE is worn, including respiratory protection if the spill is large or outside a fume hood.

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

-

Carefully sweep or scoop the material into a designated, labeled container for halogenated solid waste.

-

Decontaminate the spill area with a suitable solvent and paper towels, collecting all cleanup materials as hazardous waste.

-

Ventilate the area thoroughly.

Chemical Waste Disposal

The disposal of N-(2,5-Dibromophenyl)benzamide and any materials contaminated with it must follow institutional and regulatory guidelines. The key principle is waste segregation.

-

Halogenated Waste Stream: As a brominated compound, all waste (solid compound, contaminated labware, solutions, and rinsates) must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[5][11]

-

Prohibition: Never dispose of this chemical down the drain or in regular trash.[11] This is to prevent the contamination of water systems and the formation of hazardous byproducts during incineration of non-halogenated waste.

Visualization of Safe Handling Workflow

The following diagram illustrates the complete, self-validating workflow for handling N-(2,5-Dibromophenyl)benzamide, from procurement to final disposal.

Caption: End-to-end workflow for safe handling of N-(2,5-Dibromophenyl)benzamide.

References

- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 3-Nitro-N-phenylbenzamide.

- Fisher Scientific. (2010, September 7). SAFETY DATA SHEET: Benzamide.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzamide.

- AK Scientific, Inc. (n.d.). 3-(Benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide Safety Data Sheet.

- CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET.

- Sciencelab.com. (2010, June 10). Material Safety Data Sheet: Benzamide.

- PubChem. (n.d.). 2,5-dibromo-N-(2,4-dibromophenyl)benzamide. National Center for Biotechnology Information.

- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: N-Benzylbenzamide.

- BLD Pharm. (n.d.). N-(2,5-Dibromophenyl)benzamide.

- Uniphos Chemicals. (2017, October 1). Safety Data Sheet: XF-993D (DBNPA 20%).

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 4-Chloro-N-(2-iodophenyl)benzamide.

- Wikipedia. (n.d.). Benzamide.

- Sunway Pharm Ltd. (n.d.). N-(2,5-Dibromophenyl)benzamide.

- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. In NCBI Bookshelf.

- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.

Sources

- 1. 860555-85-7|N-(2,5-Dibromophenyl)benzamide|BLD Pharm [bldpharm.com]

- 2. N-(2,5-Dibromophenyl)benzamide - CAS:860555-85-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. uniphos.com.cn [uniphos.com.cn]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. actylislab.com [actylislab.com]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 12. fishersci.com [fishersci.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 15. fishersci.com [fishersci.com]

The N-(2,5-Dibromophenyl)benzamide Scaffold: A Privileged Motif in Modern Drug Discovery

An in-depth technical guide on the "N-(2,5-Dibromophenyl)benzamide" scaffold in medicinal chemistry for researchers, scientists, and drug development professionals.

Abstract

The N-(2,5-Dibromophenyl)benzamide core represents a significant "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its unique structural and electronic properties, conferred by the specific dibromination pattern, have enabled the development of potent and selective inhibitors for critical biological pathways, particularly in oncology and inflammation. This technical guide provides an in-depth analysis of the scaffold, from its fundamental rationale and synthetic methodologies to its application in targeting key proteins like the B-Raf kinase. It offers detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on its potential, serving as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Strategic Value of the N-(2,5-Dibromophenyl)benzamide Core

The Benzamide Moiety: A Cornerstone in Medicinal Chemistry

The benzamide functional group is a recurring motif in a vast number of approved drugs. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling it to form stable interactions with protein targets. The amide bond is relatively stable to metabolic degradation, and the flanking phenyl rings provide a platform for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Emergence of the N-(2,5-Dibromophenyl)benzamide Scaffold: Beyond a Simple Amide

The strategic placement of two bromine atoms at the 2- and 5-positions of the aniline ring transforms the simple benzamide into a highly effective and adaptable scaffold. This specific substitution pattern is not arbitrary; it imparts a unique conformational preference and electronic distribution that has proven ideal for targeting specific enzyme active sites. A prime example of its success is in the development of potent inhibitors for serine/threonine-protein kinase B-Raf, a key component of the MAPK signaling pathway frequently mutated in cancers like melanoma.

Rationale for Use: The Critical Role of Dibromination

The choice of the 2,5-dibromo substitution is a deliberate design element rooted in principles of medicinal chemistry.

-

Conformational Control: The bulky bromine atom at the 2-position (ortho to the amide nitrogen) creates steric hindrance that forces a non-planar (twisted) conformation between the two phenyl rings. This fixed orientation is often crucial for fitting into the complex three-dimensional space of a target's binding pocket and can enhance binding affinity.

-

Enhanced Selectivity and Potency: The bromine atoms can engage in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity. The 5-bromo substituent has been shown to be particularly important for achieving high potency and selectivity for B-Raf kinase, for instance.

-

Metabolic Stability: The presence of halogens can block sites of potential metabolic oxidation, thereby increasing the compound's half-life and overall metabolic stability.

-

Synthetic Handle: The bromine atoms serve as versatile synthetic handles, allowing for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies and Methodologies

The construction of the N-(2,5-Dibromophenyl)benzamide core is typically straightforward, primarily involving an amide coupling reaction.

General Synthesis of N-(2,5-Dibromophenyl)benzamide Derivatives

The most common and direct approach is the acylation of 2,5-dibromoaniline with a substituted benzoyl chloride. The reaction is often facilitated by a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Step-by-Step Protocol for a Representative Synthesis.[1]

This protocol describes the synthesis of a generic N-(2,5-Dibromophenyl)benzamide derivative.

Materials:

-

2,5-Dibromoaniline (1.0 eq)

-

Substituted Benzoyl Chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.2 eq) or Triethylamine (TEA)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dibromoaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of the substituted benzoyl chloride (1.05 eq) in anhydrous DCM to the stirred aniline solution over 15-20 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully add water to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2,5-Dibromophenyl)benzamide derivative.

Key Chemical Reactions for Derivatization

The bromine atoms on the scaffold are ideal handles for introducing molecular diversity using modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize for potency and selectivity.

-

Suzuki Coupling: Reaction of the bromo-scaffold with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form new carbon-carbon bonds. This is widely used to add aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the bromo-scaffold and an amine to form a new carbon-nitrogen bond. This is useful for introducing various amino groups.

-

Sonogashira Coupling: A palladium- and copper-catalyzed reaction to couple the bromo-scaffold with a terminal alkyne, forming a carbon-carbon triple bond.

Purification and Characterization Techniques

Rigorous purification and characterization are essential to ensure the identity and purity of synthesized compounds.

-

Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying and assessing the purity of final compounds.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

-

Medicinal Chemistry Applications: Targeting B-Raf Kinase in Oncology